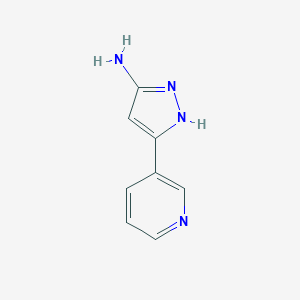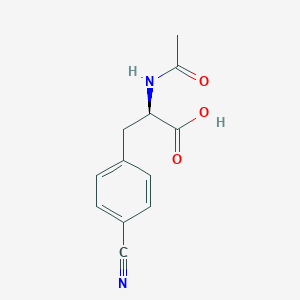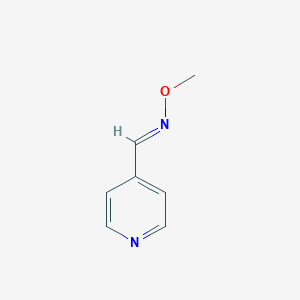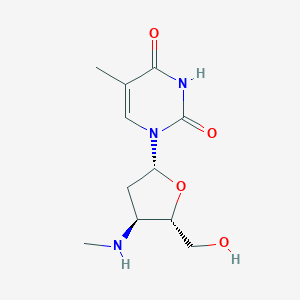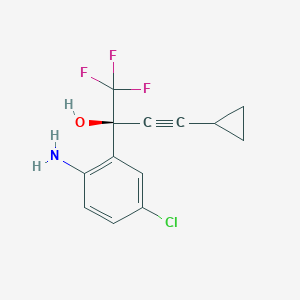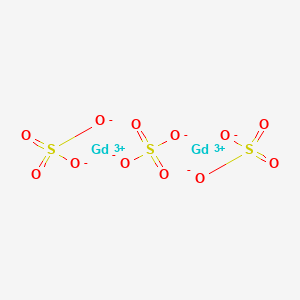
硫酸钆
描述
Gadolinium sulfate is a chemical compound with the formula Gd₂(SO₄)₃. It is a rare earth metal sulfate, where gadolinium is a lanthanide element. Gadolinium sulfate is known for its unique magnetic and optical properties, making it valuable in various scientific and industrial applications. It is often encountered in its hydrated form, Gd₂(SO₄)₃·8H₂O.
科学研究应用
Chemistry: Gadolinium sulfate is used as a precursor for the synthesis of other gadolinium compounds, including gadolinium oxide and gadolinium-based catalysts.
Biology and Medicine: Gadolinium sulfate is a key component in the preparation of gadolinium-based contrast agents used in magnetic resonance imaging (MRI). These agents enhance the contrast of images, aiding in the diagnosis of various medical conditions.
Industry: In the industrial sector, gadolinium sulfate is used in the production of phosphors for color television tubes and fluorescent lamps. It is also employed in the manufacturing of high-performance magnets and electronic devices.
作用机制
Target of Action
The primary target of Gadolinium(III) sulfate, also known as Gadolinium sulfate, is the magnetic resonance imaging (MRI) system . Gadolinium ions are useful as an MRI contrast agent because they have seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . This property makes Gadolinium sulfate an effective contrast agent in MRI scans, enhancing the visibility of internal body structures.
Mode of Action
Gadolinium sulfate interacts with its target by shortening the spin-lattice relaxation time (T1) of voxels in which they are present . As a result, on T1-weighted images, they have a brighter signal . This interaction allows for the detection of focal lesions (e.g., tumor, abscess, metastasis), imaging of vessels in MR angiography or MR venography, and calculating MR perfusion parameters .
Biochemical Pathways
Several signaling pathways have been implicated in Gadolinium(III) mechanisms of toxicity, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways suggest that Gadolinium(III) interferes with the transduction of molecules involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
Most gadolinium contrast agents, including Gadolinium sulfate, are excreted through the renal system and therefore have a prolonged half-life in renal failure . This property impacts the bioavailability of the compound, making it particularly effective in patients with normal renal function. It also means that patients with renal impairment may experience prolonged exposure to the compound .
Result of Action
The primary result of Gadolinium sulfate’s action is the enhancement of MRI images, allowing for improved diagnosis and monitoring of various medical conditions . Exposure to gadolinium sulfate can also lead to an increase in intracellular reactive oxygen species (ros), decreased atp synthesis, depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspase-3, suggesting neuronal cell apoptosis through disruption of mitochondrial function .
Action Environment
The action of Gadolinium sulfate can be influenced by various environmental factors. For instance, the presence of radioactive impurities in Gadolinium sulfate can impact its effectiveness in certain applications, such as DSNB searches and solar neutrino observation .
准备方法
Synthetic Routes and Reaction Conditions: Gadolinium sulfate can be synthesized through the reaction of gadolinium oxide (Gd₂O₃) or gadolinium hydroxide (Gd(OH)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving gadolinium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain gadolinium sulfate.
Industrial Production Methods: In industrial settings, gadolinium sulfate is produced by dissolving gadolinium-containing minerals, such as monazite or bastnasite, in sulfuric acid. The resulting solution is then subjected to various purification processes, including solvent extraction and ion exchange, to isolate gadolinium sulfate.
Types of Reactions:
Oxidation and Reduction: Gadolinium sulfate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: It can participate in substitution reactions where the sulfate ions are replaced by other anions.
Complexation Reactions: Gadolinium sulfate can form complexes with various ligands, enhancing its solubility and reactivity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Complexing Agents: Ethylenediaminetetraacetic acid (EDTA), citric acid.
Major Products Formed:
Oxidation Products: Gadolinium oxide (Gd₂O₃).
Reduction Products: Gadolinium metal (Gd).
Complexes: Gadolinium-EDTA complex, gadolinium-citrate complex.
相似化合物的比较
Gadolinium Chloride (GdCl₃): Similar to gadolinium sulfate, gadolinium chloride is used in the preparation of gadolinium-based contrast agents and other gadolinium compounds.
Gadolinium Nitrate (Gd(NO₃)₃): This compound is also used in the synthesis of gadolinium-based materials and as a precursor for various gadolinium salts.
Gadolinium Oxide (Gd₂O₃): Gadolinium oxide is a common starting material for the production of gadolinium sulfate and other gadolinium compounds.
Uniqueness of Gadolinium Sulfate: Gadolinium sulfate is unique due to its high solubility in water compared to other gadolinium salts. This property makes it particularly useful in applications requiring aqueous solutions, such as in the preparation of MRI contrast agents. Additionally, its sulfate ions can participate in various chemical reactions, enhancing its versatility in scientific research and industrial processes.
属性
IUPAC Name |
gadolinium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAFITOLRQQGTE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Gd+3].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2(SO4)3, Gd2O12S3 | |
| Record name | Gadolinium(III) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Gadolinium(III)_sulfate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890710 | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13628-54-1, 155788-75-3 | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013628541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Digadolinium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfuric acid, gadolinium(3+) salt (3:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[7-[(21E)-4,6,8,10,12,14,18,22,24,26,30,34,40,42-tetradecahydroxy-3,9,11,17,19,25,29,31,33,35,41-undecamethyl-48-oxo-27-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclooctatetraconta-13,17,21,29-tetraen-2-yl]octyl]guanidine](/img/structure/B137872.png)
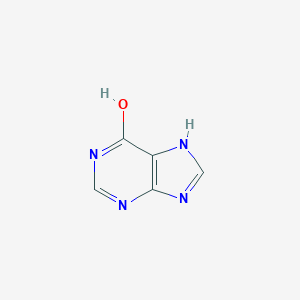

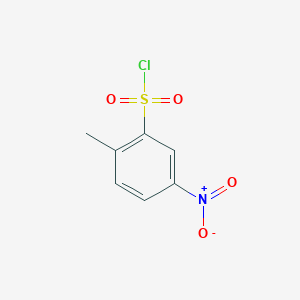

![2,3-Diazabicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B137879.png)
